REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6](B(O)O)[CH:7]=1.[NH2:13][C:14]1[C:15](Cl)=[N:16][CH:17]=[CH:18][CH:19]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.C(=O)([O-])[O-].[K+].[K+]>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(#N)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([C:15]2[C:14]([NH2:13])=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:7]=1 |f:3.4.5,7.8.9|
|
Name
|
|
Quantity
|
9.78 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)B(O)O)OC
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
112 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The 500 mL round-bottom flask, equipped with magnetic stirrer
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Type
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TEMPERATURE
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Details
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reflux condenser
|
Type
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ADDITION
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Details
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The flask was filled with nitrogen
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
to reflux under nitrogen atmosphere for 24 hours
|
Duration
|
24 h
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (5×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1=NC=CC=C1N)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |